

# 2-Methylbenzo[d]thiazole-5-carbonitrile physical properties

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## Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbonitrile

Cat. No.: B1602028

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An In-depth Technical Guide to the Physical Properties of **2-Methylbenzo[d]thiazole-5-carbonitrile**

## Introduction

**2-Methylbenzo[d]thiazole-5-carbonitrile** is a heterocyclic aromatic compound featuring a benzothiazole core functionalized with a methyl group at the 2-position and a nitrile group at the 5-position. Its chemical structure suggests potential applications in medicinal chemistry and materials science, fields where the benzothiazole scaffold is a well-established pharmacophore and functional motif. The strategic placement of the electron-withdrawing nitrile group on the benzene ring significantly influences the molecule's electronic properties, polarity, and intermolecular interactions compared to its parent compound, 2-methylbenzothiazole.

This guide provides a comprehensive overview of the known physical and spectral properties of **2-Methylbenzo[d]thiazole-5-carbonitrile** (CAS No. 90418-93-2). In light of the limited publicly available experimental data for certain properties, this document integrates computational data, spectroscopic analysis, and comparative studies with structurally related analogs to offer a holistic profile for researchers, scientists, and drug development professionals. The causality behind experimental methodologies is explained to provide field-proven insights.

## Molecular and General Properties

The foundational identity of a chemical compound lies in its molecular formula, weight, and structural identifiers. This information is critical for stoichiometry, analytical characterization, and database referencing.

Property	Value	Source
IUPAC Name	2-methyl-1,3-benzothiazole-5-carbonitrile	PubChem[1]
CAS Number	90418-93-2	PubChem[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> S	PubChem[1]
Molecular Weight	174.22 g/mol	PubChem[1]
Exact Mass	174.02516937 Da	PubChem[1]
InChIKey	LMGBAGZYSFICDQ-UHFFFAOYSA-N	PubChem[2]
Canonical SMILES	<chem>CC1=NC2=C(S1)C=CC(=C2)C#N</chem>	PubChem[2]

## Predicted Physicochemical Properties

Computational models provide valuable estimates of a compound's behavior, guiding experimental design for solubility and bioavailability studies.

Property	Predicted Value	Source
XLogP3	2.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Polar Surface Area	64.9 Å <sup>2</sup>	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

## Experimental and Inferred Physical Properties

Direct experimental data for bulk physical properties such as melting and boiling points are not widely reported. However, by comparing the subject compound to its parent analog, 2-methylbenzothiazole, we can infer the significant impact of the nitrile functional group.

## Comparative Analysis

Property	2-Methylbenzo[d]thiazole-5-carbonitrile	2-Methylbenzothiazole (Parent Analog)	Rationale for Difference
Melting Point	Data not available; predicted to be a solid at room temperature.	11-14 °C (liquid/low-melting solid)[3]	The strong dipole of the nitrile group (-C≡N) introduces significant dipole-dipole intermolecular forces, leading to a more ordered crystal lattice and a substantially higher melting point.
Boiling Point	Data not available[4]	238 °C[3]	Increased molecular polarity due to the nitrile group enhances intermolecular attractions, requiring more energy to transition to the gas phase, thus resulting in a higher boiling point.
Appearance	Inferred to be a crystalline solid.	Liquid	See rationale for melting point.
Solubility	Predicted to have low solubility in water but good solubility in polar organic solvents (e.g., DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> ).	Insoluble in water.	While the nitrile group adds polarity, the molecule remains predominantly aromatic and non-polar, limiting aqueous solubility.

## Protocol for Experimental Melting Point Determination

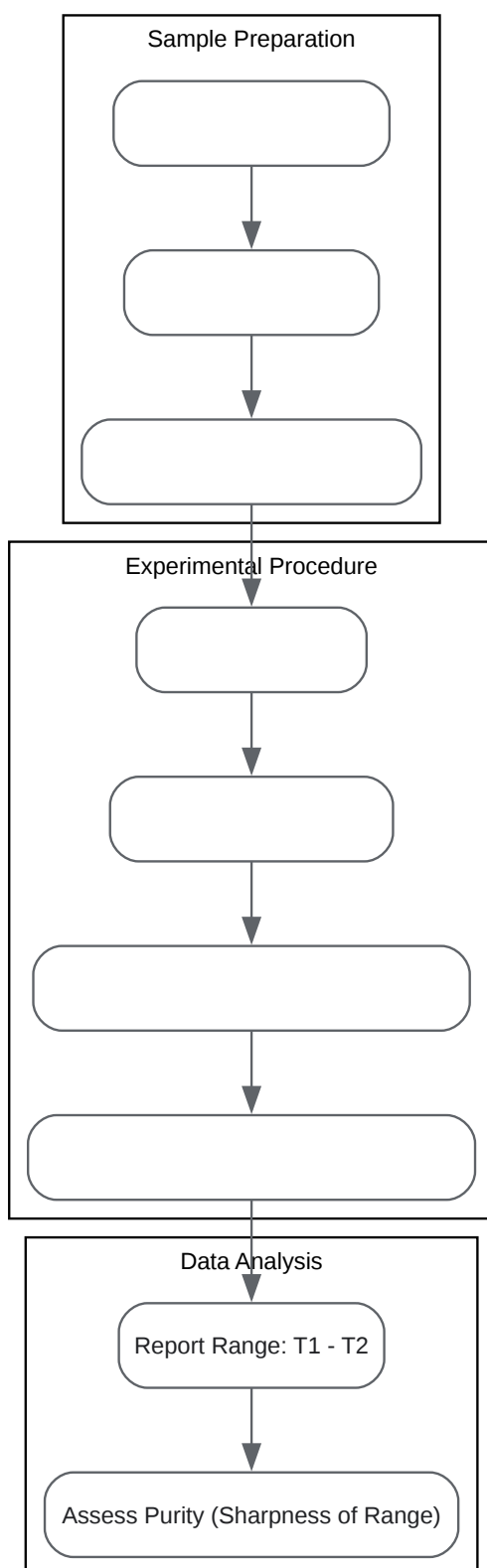
Given the absence of published data, researchers would need to determine the melting point experimentally. The following protocol outlines a self-validating system using a standard digital melting point apparatus.

Objective: To determine the melting point range of a solid crystalline compound.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. A crystalline structure is essential for a sharp melting point.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal. **Causality:** An excessive amount of sample will lead to a broad melting range due to inefficient heat transfer.
- **Instrument Setup:** Place the loaded capillary into the heating block of the melting point apparatus.
- **Rapid Determination (Scouting):** Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range.
- **Accurate Determination:** Using a fresh sample, set the ramp rate to a slow 1-2 °C/min, starting from a temperature approximately 20 °C below the scouted melting point.
- **Observation & Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
- **Validation:** A pure compound should exhibit a sharp melting range ( $\leq 2$  °C). A broad range suggests the presence of impurities.

Workflow for Melting Point Determination



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Caption: Workflow for experimental melting point determination.

# Spectroscopic and Structural Characterization

Spectroscopic data provides definitive structural confirmation.

## Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.

[1] The primary role of MS in this context is the confirmation of the molecular weight and formula.

- Expected Molecular Ion ( $M^+$ ):  $m/z \approx 174.025$
- Significance: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for unambiguous confirmation of the elemental composition  $C_9H_6N_2S$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. A  $^{13}C$  NMR spectrum is publicly available.[1]

- $^{13}C$  NMR: The spectrum, recorded on a Jeol FX-60 instrument, confirms the carbon framework.[1]
  - Expected Signals: 9 distinct carbon signals are expected.
    - ~160-170 ppm: C2 (quaternary carbon of the thiazole ring, attached to N and S).
    - ~110-150 ppm: 6 aromatic carbons (CH and quaternary).
    - ~118 ppm: Nitrile carbon ( $-C\equiv N$ ).
    - ~15-25 ppm: Methyl carbon ( $-CH_3$ ).
- $^1H$  NMR (Predicted):
  - Aromatic Region (~7.5-8.5 ppm): Three distinct signals corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) would confirm their relative positions.

- Aliphatic Region (~2.8 ppm): A singlet corresponding to the three equivalent protons of the methyl group.

## Protocol for NMR Sample Preparation

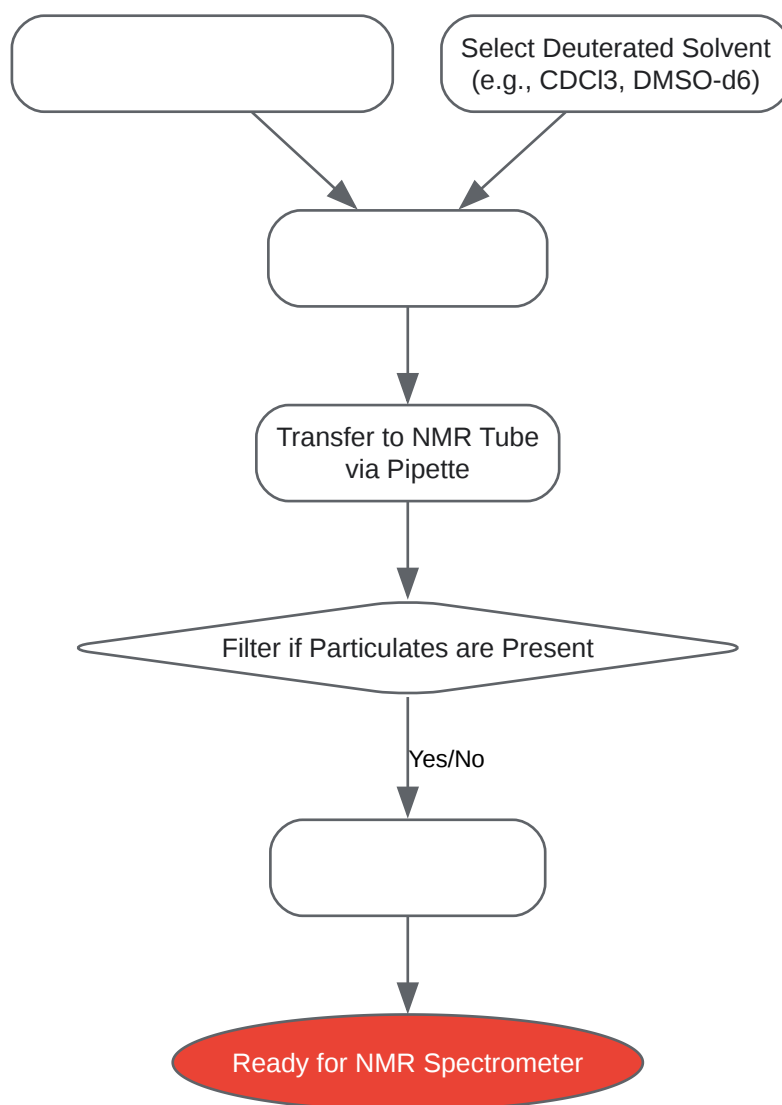
Objective: To prepare a high-resolution solution-state NMR sample.

Methodology:

- Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Causality: Deuterated solvents are used to avoid large interfering solvent signals in the  $^1\text{H}$  NMR spectrum.
- Sample Weighing: Accurately weigh 5-10 mg of the compound.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette during transfer to remove any particulate matter. Causality: Suspended solids can degrade the spectral resolution (peak shimming).
- Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Workflow for NMR Sample Preparation





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Caption: Standard workflow for preparing a solution-state NMR sample.

## Infrared (IR) Spectroscopy

While a specific spectrum is not available, the functional groups present in the molecule give rise to predictable and characteristic absorption bands.

- Strong, sharp C≡N stretch: Expected at ~2220-2260 cm<sup>-1</sup>. This is a highly diagnostic peak for the nitrile group.
- Aromatic C-H stretch: Above 3000 cm<sup>-1</sup>.

- Aliphatic C-H stretch: Below 3000  $\text{cm}^{-1}$ .
- C=N stretch (thiazole ring):  $\sim 1600\text{-}1650\text{ cm}^{-1}$ .
- Aromatic C=C stretches: Multiple bands in the  $\sim 1450\text{-}1600\text{ cm}^{-1}$  region.

## Safety and Handling

According to the Globally Harmonized System (GHS) classifications available on PubChem, **2-Methylbenzo[d]thiazole-5-carbonitrile** is associated with the following hazards<sup>[1]</sup>:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

## Conclusion

**2-Methylbenzo[d]thiazole-5-carbonitrile** is a compound with well-defined structural and spectral properties but limited publicly available data on its bulk physical characteristics. Computational data and spectroscopic evidence from NMR and MS confirm its molecular identity. Through comparative analysis with the parent analog 2-methylbenzothiazole, it is clear that the introduction of the 5-cyano group is expected to dramatically increase the melting and boiling points due to enhanced intermolecular forces. This guide provides both the known data and the necessary experimental frameworks for researchers to determine the unknown properties, ensuring a foundation of scientific integrity and practical application.

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## References

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